Threne brilliant violet 3b
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Overview
Description
Vat Violet 9 is a member of the vat dye family, which are known for their excellent color fastness properties. Vat dyes are typically used for dyeing cellulosic fibers such as cotton and rayon. Vat Violet 9 is an anthraquinone-based dye, which means it is derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is known for its vibrant violet color and is used extensively in the textile industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vat Violet 9 is synthesized through a series of chemical reactions involving anthraquinone. The process typically begins with the nitration of anthraquinone to produce nitroanthraquinone. This intermediate is then reduced to aminoanthraquinone, which undergoes further reactions to form the final dye compound. The synthesis involves the use of various reagents such as nitric acid, sulfuric acid, and reducing agents like sodium dithionite.
Industrial Production Methods
In industrial settings, the production of Vat Violet 9 involves large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity The dye is usually produced in its insoluble form and then converted to a soluble form using a reducing agent
Chemical Reactions Analysis
Types of Reactions
Vat Violet 9 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite.
Oxidation: The leuco form is oxidized back to the insoluble dye using oxygen from the air.
Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used to reduce Vat Violet 9 to its leuco form.
Oxidizing Agents: Oxygen from the air is used to oxidize the leuco form back to the dye.
Acids and Bases: Sulfuric acid and sodium hydroxide are often used to control the pH during the dyeing process.
Major Products Formed
The major product formed from the reduction and oxidation reactions is the insoluble form of Vat Violet 9, which is responsible for the dye’s vibrant color on the fabric.
Scientific Research Applications
Vat Violet 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of anthraquinone-based dyes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Extensively used in the textile industry for dyeing cotton and other cellulosic fibers.
Mechanism of Action
The mechanism of action of Vat Violet 9 involves its reduction to the leuco form, which is soluble in water. This form penetrates the fibers of the fabric and, upon exposure to air, is oxidized back to the insoluble form. This oxidation process fixes the dye onto the fabric, resulting in a durable and vibrant color. The molecular targets and pathways involved in this process are primarily related to the redox reactions of the anthraquinone structure.
Comparison with Similar Compounds
Vat Violet 9 can be compared with other vat dyes such as Vat Blue 1 (indigo), Vat Red 10, and Vat Orange 1. These dyes share similar properties, such as high color fastness and the need for reduction and oxidation during the dyeing process. Vat Violet 9 is unique in its vibrant violet color and specific applications in various industries.
List of Similar Compounds
- Vat Blue 1 (Indigo)
- Vat Red 10
- Vat Orange 1
- Vat Green 1
- Vat Black 27
Vat Violet 9 stands out due to its specific hue and the particular applications it finds in scientific research and industry.
Properties
Molecular Formula |
C34H15BrO2 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
9-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H15BrO2/c35-16-5-6-18-20-8-10-22-23-11-13-26-31-19(17-3-1-2-4-25(17)33(26)36)7-9-21(29(23)31)24-12-14-27(32(20)30(22)24)34(37)28(18)15-16/h1-15H |
InChI Key |
XUSDWZAXWXOCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=C(C=C9)Br)C2=O |
Origin of Product |
United States |
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